7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17734334
InChI: InChI=1S/C12H12O5/c1-12(2)5-10(14)17-9-4-8(13)6(11(15)16)3-7(9)12/h3-4,13H,5H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

CAS No.:

Cat. No.: VC17734334

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid -

Specification

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
IUPAC Name 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid
Standard InChI InChI=1S/C12H12O5/c1-12(2)5-10(14)17-9-4-8(13)6(11(15)16)3-7(9)12/h3-4,13H,5H2,1-2H3,(H,15,16)
Standard InChI Key KPOMJPPQLZQZGE-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (IUPAC name: 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid) is defined by a fused benzene and pyran ring system. Key substituents include:

  • A hydroxyl group (-OH) at position 7

  • A ketone group (=O) at position 2

  • Two methyl groups (-CH₃) at position 4

  • A carboxylic acid group (-COOH) at position 6

The molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.22 g/mol. The SMILES notation (CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C) and InChIKey (KPOMJPPQLZQZGE-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₂O₅
Molecular Weight236.22 g/mol
IUPAC Name7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid
SMILESCC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C
InChIKeyKPOMJPPQLZQZGE-UHFFFAOYSA-N

Biological Activities and Mechanisms

Metabolic Modulation

Benzopyran derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs). For instance, 7-hydroxy-benzopyran-4-one derivatives act as dual PPARα/γ agonists, making them candidates for treating metabolic syndrome . Although direct evidence for the target compound is lacking, its structural similarity implies potential PPAR modulation.

Table 2: Comparative Bioactivity of Benzopyran Analogues

CompoundBioactivityReference
7-Hydroxy-benzopyran-4-one derivativesPPARα/γ agonism (EC₅₀: 0.1–10 μM)
5-Acetyl-7-hydroxy-...-2H-1-benzopyran-2-oneAntioxidant (IC₅₀: 15 μM vs. DPPH)
Target compoundHypothesized PPAR/antioxidant dual activity

Challenges and Future Directions

Current limitations include:

  • Lack of in vivo pharmacokinetic data

  • Unclear toxicity profile

  • Need for targeted synthesis optimization

Future studies should prioritize:

  • Synthetic optimization: Developing regioselective methods for carboxylic acid introduction.

  • Target validation: Screening against PPAR isoforms and antioxidant assays.

  • Preclinical testing: Assessing bioavailability and therapeutic indices.

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